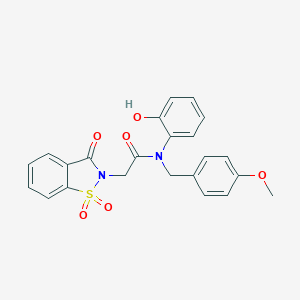![molecular formula C20H21N3O5S B278715 N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278715.png)
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide is a chemical compound that is commonly referred to as BPTES. It is a potent and selective inhibitor of glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies.
作用机制
BPTES selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of ATP, which is essential for cancer cell survival. By inhibiting glutaminase activity, BPTES decreases the production of ATP, leading to a decrease in cancer cell proliferation and survival.
Biochemical and physiological effects:
BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines. In addition to its effects on glutaminase activity, BPTES has also been shown to induce apoptosis in cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of BPTES is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, BPTES has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
Future research on BPTES could focus on improving its solubility and half-life in vivo. In addition, BPTES could be used in combination with other cancer therapies to enhance its anti-tumor effects. Further studies could also investigate the potential of BPTES in other diseases, such as neurodegenerative disorders.
合成方法
BPTES can be synthesized using a two-step procedure. The first step involves the reaction of 2-aminophenol with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)anthranilic acid. The second step involves the reaction of N-(2-methylpropanoyl)anthranilic acid with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl chloride to form BPTES. The yield of BPTES can be improved by using a purification step, such as column chromatography.
科学研究应用
BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies. Glutaminase is an enzyme that plays a key role in cancer cell metabolism, and BPTES has been shown to selectively inhibit glutaminase activity in cancer cells. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer.
属性
产品名称 |
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide |
|---|---|
分子式 |
C20H21N3O5S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
2-methyl-N-[3-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]phenyl]propanamide |
InChI |
InChI=1S/C20H21N3O5S/c1-13(2)19(25)22-15-7-5-6-14(12-15)21-18(24)10-11-23-20(26)16-8-3-4-9-17(16)29(23,27)28/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
InChI 键 |
UPVBCQBQAFJBKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)

![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)
![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)

![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)